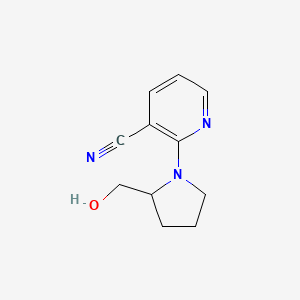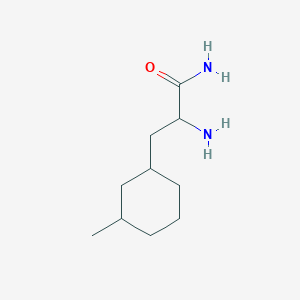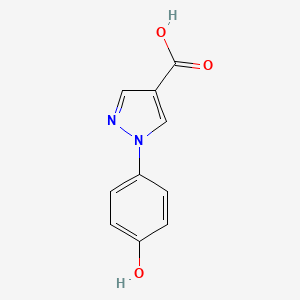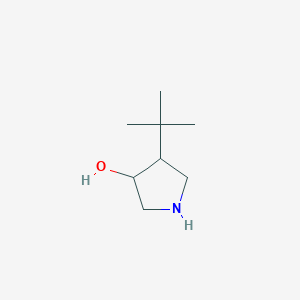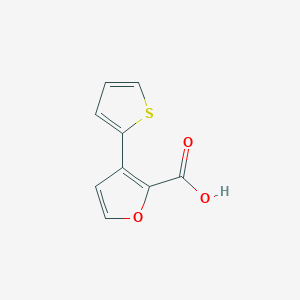
3-Thien-2-yl-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(thiophen-2-yl)furan-2-carboxylic acid is a heterocyclic compound that features both thiophene and furan rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both thiophene and furan in a single molecule makes this compound particularly interesting for research in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)furan-2-carboxylic acid typically involves the formation of the thiophene and furan rings followed by their coupling. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P_4S_10) . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors like yield, cost, and environmental impact. Catalysts and solvents are often optimized to improve efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(thiophen-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium.
Reduction: LiAlH_4 in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-(thiophen-2-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-(thiophen-2-yl)furan-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it could act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the furan ring but shares the thiophene structure.
Furan-2-carboxylic acid: Contains the furan ring but lacks the thiophene structure.
2-(thiophen-2-yl)furan: Similar structure but lacks the carboxylic acid group.
Uniqueness
The unique combination of thiophene and furan rings in 3-(thiophen-2-yl)furan-2-carboxylic acid provides it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
875160-15-9 |
|---|---|
Molekularformel |
C9H6O3S |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
3-thiophen-2-ylfuran-2-carboxylic acid |
InChI |
InChI=1S/C9H6O3S/c10-9(11)8-6(3-4-12-8)7-2-1-5-13-7/h1-5H,(H,10,11) |
InChI-Schlüssel |
XZTAKFJRLCCXHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(OC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
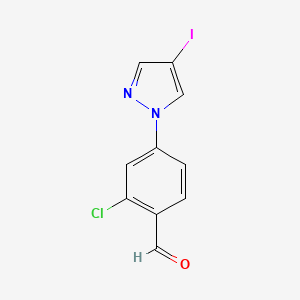

![6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B13320248.png)


![5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B13320261.png)
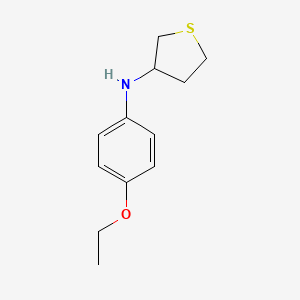
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
